molecular formula C32H59N5O9 B12790993 Sodium pepsinostreptin CAS No. 60252-35-9

Sodium pepsinostreptin

Cat. No.: B12790993
CAS No.: 60252-35-9
M. Wt: 657.8 g/mol
InChI Key: HUOUXPWOUNLCOX-UHFFFAOYSA-N
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Description

Sodium pepsinostreptin is a synthetic peptide compound known for its protease inhibitory properties. It is derived from pepsinostreptin, which is a peptide consisting of isobutyryl-valine-valine-statine-alanine-statine. The compound has a molecular formula of C33H61N5O9 and a molecular weight of 671.866 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium pepsinostreptin involves the stepwise assembly of its peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Sodium pepsinostreptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the peptide .

Scientific Research Applications

Sodium pepsinostreptin has a wide range of applications in scientific research:

Mechanism of Action

Sodium pepsinostreptin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The compound mimics the natural substrate of the protease, but its structure prevents the completion of the catalytic cycle, effectively blocking the enzyme’s function. This inhibition can modulate various biological pathways, depending on the specific protease targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of statine residues, which are crucial for its inhibitory activity. This distinct structure allows it to target specific proteases with high affinity and selectivity, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

60252-35-9

Molecular Formula

C32H59N5O9

Molecular Weight

657.8 g/mol

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid

InChI

InChI=1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)

InChI Key

HUOUXPWOUNLCOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O

Origin of Product

United States

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